4-pentylbenzoic acid ethyl ester
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Overview
Description
It is an ester derived from 4-pentylbenzoic acid and ethanol
Mechanism of Action
Target of Action
It’s known that esters, in general, can interact with various enzymes and receptors within the body . The specific targets would depend on the exact structure of the compound and the biological context in which it is introduced.
Mode of Action
The mode of action of 4-Pentylbenzoic acid ethyl ester is likely to involve interactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The exact mode of action would depend on the specific biochemical context and the presence of other compounds that could react with the ester.
Biochemical Pathways
For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process is known as ester hydrolysis and is a common reaction in biological systems .
Pharmacokinetics
Esters are generally known to be lipophilic, which can influence their absorption and distribution within the body .
Result of Action
The hydrolysis of esters, such as this compound, can result in the production of carboxylic acids and alcohols . These products can then participate in various biochemical reactions, potentially influencing cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds that can react with the ester, and the specific biological context in which the ester is introduced. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentylbenzoic acid ethyl ester can be synthesized through the esterification of 4-pentylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Pentylbenzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-pentylbenzoic acid and ethanol.
Reduction: Reduction reactions can convert the ester into corresponding alcohols under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-Pentylbenzoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Pentylbenzoic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-Pentylbenzoic acid: The parent acid of the ester.
Ethyl benzoate: A similar ester with a different alkyl chain.
Methyl 4-pentylbenzoate: An ester with a shorter alkyl chain.
Uniqueness
4-Pentylbenzoic acid ethyl ester is unique due to its specific alkyl chain length and ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-pentylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)16-4-2/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVOBNNLAKCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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